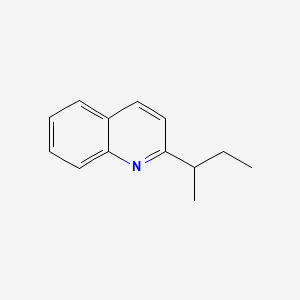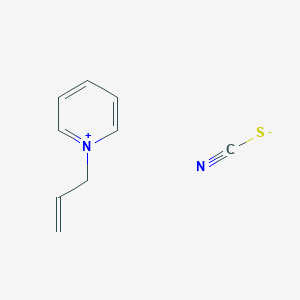
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the pyridinium ring, along with a thiocyanate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be achieved through various synthetic routes. One common method involves the reaction of pyridine with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions typically include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include N-oxide derivatives, reduced pyridinium derivatives, and substituted pyridinium salts.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The thiocyanate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be compared with other similar compounds, such as:
1-(Prop-2-en-1-yl)pyridin-1-ium bromide: Similar structure but with a bromide anion instead of thiocyanate.
1-(Prop-2-en-1-yl)pyridin-1-ium chloride: Similar structure but with a chloride anion.
1-(Prop-2-en-1-yl)pyridin-1-ium iodide: Similar structure but with an iodide anion.
The uniqueness of this compound lies in its thiocyanate anion, which imparts distinct chemical and biological properties compared to its halide counterparts.
Propriétés
Numéro CAS |
22320-78-1 |
|---|---|
Formule moléculaire |
C9H10N2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
1-prop-2-enylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C8H10N.CHNS/c1-2-6-9-7-4-3-5-8-9;2-1-3/h2-5,7-8H,1,6H2;3H/q+1;/p-1 |
Clé InChI |
SAVVFLKFBNSXMP-UHFFFAOYSA-M |
SMILES canonique |
C=CC[N+]1=CC=CC=C1.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


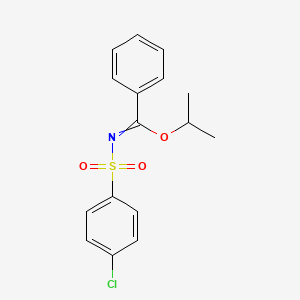
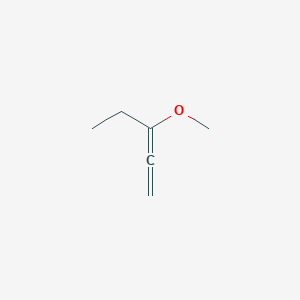
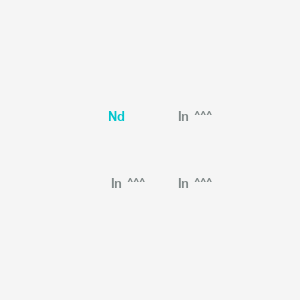
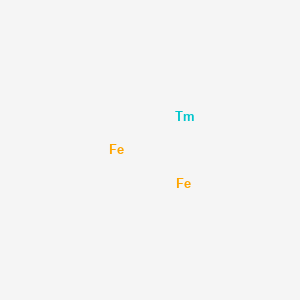
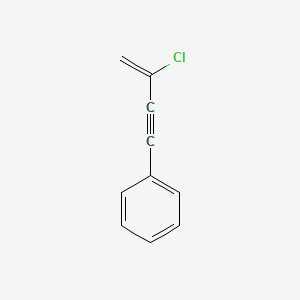

![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
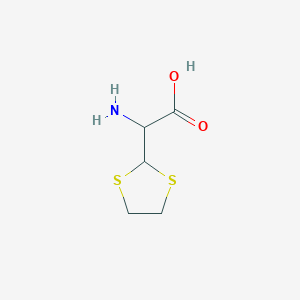
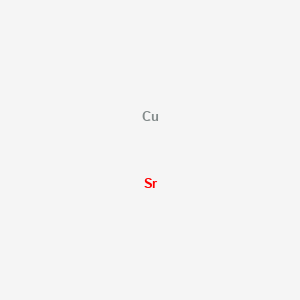


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
